Azido-PEG3-chloroacetamide
Description
Evolution of Bifunctional Linkers in Bioorthogonal Chemistry Research
Bifunctional linkers are molecules that possess two reactive ends, enabling the connection of two different molecular entities. Their development has been central to the advancement of bioconjugation, the process of covalently linking molecules. Early linkers were often homobifunctional, featuring two identical reactive groups. However, the need for more controlled and specific connections led to the development of heterobifunctional linkers, which have two different reactive groups.
The advent of bioorthogonal chemistry—chemical reactions that can occur in living systems without interfering with native biochemical processes—marked a significant leap forward. chimia.ch This field spurred the creation of sophisticated bifunctional linkers incorporating bioorthogonal reactive handles. These linkers allow for highly selective and efficient conjugation under mild, aqueous conditions, which is essential for working with sensitive biological molecules. chimia.ch This evolution has been critical for applications ranging from antibody-drug conjugates (ADCs) to the development of molecular probes and advanced therapeutic modalities like PROTACs. chimia.chrsc.orgdoaj.org Modern linkers are designed not just to connect two moieties, but also to impart specific properties, such as solubility or cleavability, to the final conjugate. rsc.org For instance, researchers have developed linkers that combine functionalities for site-specific protein modification with triggers for controlled release, such as palladium-mediated decaging. chimia.chrsc.org
Significance of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Design
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−). chempep.com In the context of bifunctional linkers, short, discrete PEG chains (often referred to as dPEG®) are used as spacers to connect the two reactive ends. The inclusion of a PEG spacer in a bioconjugate's design offers several significant advantages. precisepeg.comthermofisher.com
PEG is highly hydrophilic, which enhances the water solubility of the molecules it is attached to, a crucial property when dealing with hydrophobic drugs or proteins that might otherwise aggregate in aqueous biological environments. thermofisher.comlifetein.com This polymer is also considered biologically inert and generally non-immunogenic, meaning it can mask the conjugated molecule from the immune system, potentially reducing immune responses. chempep.comprecisepeg.comlifetein.com The flexible nature and defined length of PEG spacers allow for precise control over the distance between the two conjugated molecules, which can be critical for optimizing biological activity by minimizing steric hindrance. precisepeg.comlifetein.com The process of attaching PEG chains, known as PEGylation, can also improve the pharmacokinetic properties of therapeutic molecules by increasing their size, which reduces renal clearance and extends their time in circulation. chempep.comlifetein.com
Table 1: Key Benefits of PEG Spacers in Bioconjugation
| Benefit | Description |
|---|---|
| Improved Solubility | The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic molecules, preventing aggregation. precisepeg.comlifetein.com |
| Reduced Immunogenicity | PEG can create a "stealth" effect by forming a hydration shell that masks the bioconjugate from the immune system. chempep.comprecisepeg.com |
| Enhanced Stability | The PEG spacer can protect the attached biomolecule from enzymatic degradation. precisepeg.com |
| Tunable Length | The length of the PEG chain can be precisely controlled to optimize the distance and spatial orientation between conjugated molecules. chempep.comprecisepeg.com |
| Improved Pharmacokinetics | PEGylation increases the hydrodynamic radius of molecules, leading to reduced kidney filtration and longer circulation times. chempep.com |
Overview of Azide (B81097) and Chloroacetamide Reactivities in Advanced Chemical Synthesis
The utility of Azido-PEG3-chloroacetamide stems from the distinct and reliable reactivities of its two terminal functional groups, which allow for sequential or orthogonal conjugation strategies.
The azide group (N₃) is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. acgpubs.org Azides are particularly valued because they are virtually absent from natural biological systems, ensuring that their reactions are highly specific. acgpubs.org The most common reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an azide reacts with a terminal alkyne to form a stable triazole linkage. interchim.frwikipedia.org An alternative, copper-free version is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which uses strained cyclooctynes (like DBCO or BCN) to react with azides without the need for a potentially toxic metal catalyst. medchemexpress.commdpi.com This makes SPAAC particularly suitable for applications in living cells. wikipedia.orgmdpi.com The reactivity of alkyl azides can be influenced by the electronic properties of neighboring substituents and by steric hindrance. researchgate.net
The chloroacetamide group functions as a reactive electrophile. It is particularly effective for targeting nucleophilic residues on proteins, most notably the thiol group of cysteine. nih.govacs.org The reaction proceeds via a concerted SN2 mechanism, where the thiol attacks the carbon atom bearing the chlorine, displacing it to form a stable thioether bond. nih.govrsc.org This reaction is efficient under physiological conditions. nih.gov Chloroacetamides have been shown to be highly specific for cysteine residues and are widely used in fragment-based drug discovery and for creating covalent inhibitors. nih.govwuxibiology.com The reactivity of the chloroacetamide can be modulated by modifications at the α-position. nih.gov
Table 2: Comparison of Azide and Chloroacetamide Reactivity
| Feature | Azide Group | Chloroacetamide Group |
|---|---|---|
| Reaction Type | 1,3-Dipolar Cycloaddition (Click Chemistry). mdpi.com | Nucleophilic Substitution (SN2). nih.govrsc.org |
| Primary Reaction Partner | Alkynes (terminal or strained). medchemexpress.com | Thiols (e.g., cysteine). nih.gov |
| Key Reactions | CuAAC (Copper-catalyzed), SPAAC (Strain-promoted). szabo-scandic.com | Thiol-alkylation. wuxibiology.com |
| Bond Formed | Triazole. interchim.fr | Thioether. rsc.org |
| Bioorthogonality | High; azide is an abiotic functional group. acgpubs.org | Moderate; reacts with nucleophiles present in biological systems, but shows high specificity for thiols. nih.govwuxibiology.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19ClN4O4 |
|---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C10H19ClN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16) |
InChI Key |
CSFKAYFXUDYUJE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])NC(=O)CCl |
Origin of Product |
United States |
Synthetic Methodologies for Azido Peg3 Chloroacetamide and Its Analogues
Controlled Synthesis of the PEG3 Scaffold
The foundation of Azido-PEG3-chloroacetamide is the triethylene glycol (TEG) or PEG3 scaffold. wikipedia.org TEG is a commercially available, symmetrical diol, prepared through the oxidation of ethylene (B1197577) and subsequent hydration of ethylene oxide. wikipedia.org The primary challenge in its use as a linker scaffold is the differentiation of its two terminal hydroxyl groups to allow for the sequential and specific introduction of different functionalities.
A common strategy to achieve this is the mono-functionalization of the symmetrical diol. This often involves protecting one of the hydroxyl groups with a suitable protecting group, allowing the other hydroxyl group to be chemically modified. Alternatively, statistical mono-functionalization can be employed, where a sub-stoichiometric amount of a reagent is used to favor the formation of the mono-substituted product, which is then separated from the unreacted diol and the di-substituted byproduct.
A versatile approach for creating heterobifunctional PEG derivatives starts with the monotosylation of the linear, symmetrical PEG. mdpi.com This involves reacting triethylene glycol with a controlled amount of tosyl chloride (TsCl) in the presence of a base. The resulting mono-tosyl-PEG3 is a key intermediate where one hydroxyl group is activated as a good leaving group (tosylate), while the other remains available for further modification.
Introduction of the Azide (B81097) Functionality: Strategic Approaches
With a mono-activated PEG3 scaffold, such as mono-tosyl-PEG3, the azide group can be introduced via a nucleophilic substitution reaction. The tosylate group is an excellent leaving group, readily displaced by the azide anion.
A typical procedure involves reacting the mono-tosyl-PEG3 intermediate with an excess of sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com The reaction is generally heated to drive it to completion, resulting in the formation of Azido-PEG3-alcohol (also known as 11-azido-3,6,9-trioxaundecan-1-ol). broadpharm.com This intermediate now possesses the required azide functionality at one terminus and a free hydroxyl group at the other, ready for the next step in the synthesis. medkoo.comcd-bioparticles.netrapp-polymere.com
Table 1: Representative Reaction for Azide Introduction
| Starting Material | Reagent | Solvent | Outcome |
| Mono-tosyl-PEG3 | Sodium Azide (NaN₃) | DMF | Azido-PEG3-alcohol |
This method provides a robust and high-yielding pathway to α-azide-ω-hydroxyl PEGs, which are crucial precursors for a wide array of bifunctional linkers. mdpi.com
Incorporation of the Chloroacetamide Moiety: Reaction Pathways
The final step in the synthesis of this compound is the installation of the chloroacetamide group onto the free hydroxyl terminus of the Azido-PEG3-alcohol intermediate. This requires a two-step transformation: conversion of the terminal alcohol to an amine, followed by acylation with a chloroacetylating agent.
First, the hydroxyl group of Azido-PEG3-alcohol is converted into an amine to produce Azido-PEG3-amine (1-amino-11-azido-3,6,9-trioxaundecane). This can be achieved through various established methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by converting the alcohol to a better leaving group (like a mesylate or tosylate) and subsequent displacement with ammonia (B1221849) or an ammonia equivalent. The resulting Azido-PEG3-amine is a key bifunctional intermediate.
Next, the terminal amine of Azido-PEG3-amine is acylated. This is typically accomplished by reacting it with chloroacetyl chloride or chloroacetic anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) (DCM) at cool temperatures (e.g., 0 °C to room temperature). researchgate.net Another approach involves using an activated form of chloroacetic acid, such as N-succinimidyl chloroacetate (B1199739) (ClAc-OSu), which reacts efficiently with the amine to form the desired amide bond. mdpi.comresearchgate.net
Table 2: General Pathway for Chloroacetamide Incorporation
| Intermediate | Reagent 1 | Reagent 2 | Final Product |
| Azido-PEG3-alcohol | 1. Activation (e.g., MsCl) 2. Amination (e.g., NH₃) | Chloroacetyl chloride / TEA | This compound |
| Azido-PEG3-amine | Chloroacetyl chloride / TEA | N/A | This compound |
This final acylation step yields the target molecule, this compound, a linker equipped with orthogonal reactive handles for diverse applications in chemical biology and drug discovery. medchemexpress.comszabo-scandic.com
Derivatization Strategies for Tailored this compound Analogues
The synthetic framework for this compound is highly adaptable, allowing for the creation of a wide range of analogues with tailored properties. These modifications can be introduced by altering any of the three core components.
Varying the PEG Linker Length: The PEG scaffold itself can be readily modified. Instead of starting with triethylene glycol, analogous syntheses can be performed with diethylene glycol, tetraethylene glycol (PEG4), or longer, monodisperse PEG chains to create linkers with different lengths (e.g., Azido-PEG2-chloroacetamide or Azido-PEG4-chloroacetamide). broadpharm.combiosynth.com This allows for precise control over the spatial separation between the two conjugated molecules, which can be critical for optimizing biological activity in applications like PROTACs. mdpi.com
Modifying the "Click" Handle: While the azide is a versatile functional group for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry, it can be substituted with an alkyne. nih.gov The synthesis could be adapted to produce an Alkyne-PEG3-chloroacetamide by introducing a terminal alkyne, for example, by reacting a mono-tosyl-PEG3 intermediate with propargylamine.
Altering the Electrophilic Trap: The chloroacetamide moiety is an effective alkylating agent for thiols. However, its reactivity can be tuned by replacing the chlorine atom with other halogens (e.g., bromine to create a bromoacetamide) for increased reactivity, or by substituting the entire chloroacetamide group with other thiol-reactive electrophiles like maleimides or vinyl sulfones. For instance, reacting Azido-PEG3-amine with maleic anhydride followed by cyclization would yield an Azido-PEG3-maleimide analogue. acs.org
These derivatization strategies enable the generation of a diverse library of bifunctional linkers, each with specific lengths and reactivity profiles, thereby providing a powerful toolkit for the construction of complex molecular probes and targeted therapeutics. nih.gov
Mechanistic Insights into the Reactive Handles of Azido Peg3 Chloroacetamide
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Selectivity in Biological Systems
The azide (B81097) group of Azido-PEG3-chloroacetamide readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is prized for its high efficiency, specificity, and biocompatibility under mild aqueous conditions. The CuAAC reaction yields a stable 1,4-disubstituted 1,2,3-triazole linkage. mdpi.compcbiochemres.com The reaction is remarkably tolerant of a wide array of functional groups, including esters, amides, and thioethers, making it highly suitable for bioconjugation. beilstein-journals.org
Ligand Effects on CuAAC Efficiency
The efficiency of the CuAAC reaction in biological settings is profoundly influenced by the choice of copper(I)-chelating ligands. These ligands not only accelerate the reaction but also stabilize the catalytic Cu(I) oxidation state, preventing its disproportionation or oxidation, and mitigate copper-induced toxicity. rsc.orgnih.gov A variety of ligands have been developed, each imparting distinct properties to the catalytic system.
Tris(triazolylmethyl)amine-based ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble derivatives like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), are among the most effective and widely used. beilstein-journals.org These ligands have been shown to significantly enhance reaction rates. For instance, tris(2-benzimidazolylmethyl)amine (B1330919) ligands can accelerate the CuAAC reaction much more effectively than TBTA. beilstein-journals.org The structure of the ligand, including the nature of the heterocycle and its substituents, directly impacts the reaction rate. beilstein-journals.org
Recent advancements have introduced N-heterocyclic carbene (NHC)-Cu(I) complexes as highly efficient catalysts for CuAAC in biological media. rsc.orgnih.gov These catalysts can promote reactions in complex environments like cell culture media with high conversions. rsc.orgnih.gov The encapsulation of these copper complexes within amphiphilic polymers can further enhance their stability and performance, especially in the presence of potentially interfering biological molecules like glutathione (B108866). nih.gov
The choice of ligand and its ratio to copper can also influence the reaction kinetics. For many tris(heterocyclemethyl)amine ligands, the reaction rate shows a second-order dependence on the copper concentration, suggesting the involvement of a dinuclear copper intermediate in the catalytic cycle. beilstein-journals.orgnih.gov However, an excess of strongly binding ligands can sometimes inhibit the reaction by blocking the coordination sites on the copper catalyst necessary for substrate binding. nih.gov
Table 1: Effect of Different Ligands on CuAAC Reaction Rates
| Ligand | Observed Second-Order Rate Constant (kobs) (M-1s-1) | Conditions | Reference |
|---|---|---|---|
| None | 0.6 ± 0.2 | 0.01 M PBS, 100 µM CuSO4, 5 mM ascorbate (B8700270) | nih.gov |
| Tris(pyridylmethyl)amine (11) | 5.1 ± 0.5 | 0.01 M PBS, 100 µM CuSO4, 5 mM ascorbate | nih.gov |
| ucl.ac.ukucl.ac.ukucl.ac.uk Ligand (1) | 34 ± 7 | 0.01 M PBS, 100 µM CuSO4, 5 mM ascorbate | nih.gov |
| rsc.orgrsc.orgucl.ac.uk Ligand (5) | 11 ± 3 | 0.01 M PBS, 100 µM CuSO4, 5 mM ascorbate | nih.gov |
| A20 (Chelating Azide) | ~1300 | Not specified | mdpi.com |
Substrate Scope and Limitations in Bioconjugation
The CuAAC reaction exhibits a broad substrate scope, tolerating a wide range of functional groups commonly found in biomolecules. beilstein-journals.org This includes amines, alcohols, carboxylic acids, and amides. beilstein-journals.org However, certain functionalities can interfere with the reaction. Thiols, for instance, can coordinate strongly to copper(I) and deactivate the catalyst. nih.gov This limitation can often be overcome by using an excess of the copper catalyst or by employing specific ligands that are less susceptible to displacement by thiols. nih.gov The presence of high concentrations of glutathione (up to 1 mM) is generally tolerated when using ligands like THPTA. nih.gov
A significant limitation of CuAAC in living systems is the cytotoxicity associated with the copper catalyst. nih.gov This has spurred the development of highly active catalyst systems that can be used at very low concentrations, as well as the alternative, catalyst-free SPAAC reaction. Furthermore, the combination of Cu(I) and reducing agents like sodium ascorbate has been shown to potentially cause oxidative damage to certain amino acid residues, such as histidine and arginine. nih.gov The use of stabilizing ligands can help to mitigate these side reactions. nih.gov In complex biological media, the performance of some Cu(I) complexes can be poor, leading to lower reaction yields. rsc.orgnih.gov However, recent developments in ligand and catalyst design, such as the use of encapsulated Cu(I)-NHC complexes, have shown improved performance even in challenging environments like cell lysates and culture media. rsc.orgnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanisms and Applications
As an alternative to the copper-catalyzed reaction, the azide moiety of this compound can react with strained cyclooctynes in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry as it proceeds efficiently without the need for a cytotoxic metal catalyst. rsc.org
Design Principles for Strained Alkyne Reaction Partners
The reactivity of strained alkynes in SPAAC is governed by two main principles: ring strain and electronic activation. The high degree of ring strain in cyclooctynes (around 18 kcal/mol) lowers the activation energy of the cycloaddition, allowing the reaction to proceed at physiological temperatures. nih.gov Various cyclooctyne (B158145) derivatives have been developed to fine-tune the reaction kinetics.
Commonly used strained alkynes include dibenzoazacyclooctyne (DIBAC), biarylazacyclooctynone (BARAC), and bicyclo[6.1.0]non-4-yne (BCN). acs.org The introduction of electron-withdrawing groups, such as fluorine atoms, or the fusion of aromatic rings can further enhance the reactivity of the alkyne. For example, modifying 4-dibenzocyclooctynol (DIBO) by oxidizing the alcohol to a ketone can increase the rate of SPAAC. nih.gov Some strained alkynes have also been designed to be fluorogenic, where the fluorescence is quenched upon triazole formation, allowing for real-time monitoring of the reaction. nih.gov
Table 2: Second-Order Rate Constants for SPAAC with Benzyl Azide
| Strained Alkyne | Rate Constant (k2) (M-1s-1) | Solvent | Reference |
|---|---|---|---|
| Cyclooctyne | 2.4 x 10-3 | CD3CN | nih.gov |
| DIBO (4-Dibenzocyclooctynol) | 8.2 x 10-2 | Methanol | nih.gov |
| DIBO-ketone | 3.1 x 10-1 | Methanol | nih.gov |
| DIBAC | ~1.0 | Not specified | researchgate.net |
Comparative Analysis of SPAAC and CuAAC in Complex Matrices
Both SPAAC and CuAAC are powerful tools for bioconjugation, each with its own set of advantages and disadvantages, particularly when performed in complex biological environments like cell lysates.
Kinetics: CuAAC reactions are generally significantly faster than SPAAC reactions, with rate constants that can be several orders of magnitude higher. acs.org However, the development of increasingly reactive strained alkynes has narrowed this gap.
Biocompatibility: The primary advantage of SPAAC is that it is a metal-free reaction, thus avoiding the issue of copper-induced cytotoxicity. rsc.org This makes SPAAC particularly well-suited for applications in living cells and organisms. acs.org
Selectivity and Side Reactions: While both reactions are highly selective for their respective reaction partners, they can exhibit different side-reaction profiles in complex biological media. Terminal alkynes used in CuAAC can sometimes react with free thiols in proteins, though this is generally less of an issue than the reactivity of strained alkynes. researchgate.net Strained alkynes, due to their high reactivity, can be prone to off-target reactions with cellular nucleophiles, particularly thiols. researchgate.net However, some comparative studies have shown that CuAAC may even outperform SPAAC in certain bioligation scenarios, being more quantitative and less prone to side-product formation. researchgate.net
Practical Considerations: For proteomics applications, CuAAC performed on cell lysates is often preferred due to its higher sensitivity and efficiency in protein identification. researchgate.netnih.gov The denaturing conditions often used in CuAAC protocols can also be advantageous for exposing modification sites. nih.gov In contrast, the milder conditions of SPAAC may be beneficial when preserving protein structure and function is critical. nih.gov
Thiol-Chloroacetamide Alkylation Reactions: Specificity and Covalent Bond Formation
The chloroacetamide moiety of this compound serves as an electrophilic "warhead" that reacts with nucleophilic amino acid residues, primarily the thiol group of cysteine, via an SN2 mechanism. mdpi.com This reaction results in the formation of a stable thioether bond, effectively creating a covalent linkage to the target protein.
The reaction between chloroacetamide and thiols is highly efficient under physiological aqueous conditions. mdpi.com Chloroacetamide has been shown to be more reactive towards cysteine than other electrophiles like vinylsulfonamide. acs.org Quantum mechanics studies have provided insights into the reaction mechanism, highlighting the conformational changes that occur during the thio-displacement of the chloride. wuxibiology.com
While highly specific for cysteine, chloroacetamide can also react with other nucleophilic residues, such as histidine, although this reaction is generally much slower and less efficient. acs.orgnih.gov The reaction with histidine often requires a significant proximity effect, meaning the reactive groups must be held in close and sustained contact, for the cross-linking to occur. acs.orgnih.gov In comparative studies with modified nucleotides, the reaction of chloroacetamide with cysteine was rapid and nearly quantitative, whereas the reaction with histidine was sluggish and low-yielding. acs.orgresearchgate.net The higher reactivity of chloroacetamide towards cysteine compared to other amino acids like lysine (B10760008) contributes to its utility in targeted covalent modification of proteins. ucl.ac.uknih.gov Modifications to the chloroacetamide structure, such as at the alpha position, can further alter its reactivity and specificity. mdpi.com
Mechanism of Cysteine Residue Modification
The modification of cysteine residues by the chloroacetamide moiety of this compound proceeds through a well-established nucleophilic substitution (SN2) reaction. mdpi.comrsc.org In this mechanism, the sulfur atom of the cysteine's side chain acts as the nucleophile.
The key steps of the mechanism are as follows:
Deprotonation of Cysteine: The reactivity of the cysteine side chain is highly dependent on its ionization state. wikipedia.org The thiol group (R-SH) must first be deprotonated to its more nucleophilic thiolate form (R-S⁻). wikipedia.orgnih.gov This deprotonation is governed by the pKa of the thiol group and the pH of the surrounding environment. researchgate.net
Nucleophilic Attack: The resulting thiolate anion, a potent nucleophile, attacks the electrophilic carbon atom of the chloroacetamide group—the one directly bonded to the chlorine atom. bath.ac.uk
Displacement of Leaving Group: This attack occurs via a concerted, single-step SN2 mechanism. rsc.org The thiolate anion forms a new covalent bond with the carbon, and simultaneously, the chlorine atom is displaced as a chloride ion (Cl⁻), which is a good leaving group.
Formation of a Stable Thioether Bond: The final product is a stable thioether linkage connecting the cysteine residue of the protein to the this compound molecule. bath.ac.uk This covalent modification is robust and effectively labels the cysteine-containing protein. acs.org
Studies comparing different haloacetamide reagents (iodo-, bromo-, and chloroacetamide) show that while chloroacetamide is generally less reactive than its iodo- and bromo- counterparts, it offers greater stability in solution and results in more specific cysteine modification with fewer off-target reactions. thermofisher.comresearchgate.netjpt.com
Impact of Local Chemical Environment on Reactivity
The rate and specificity of the reaction between this compound and a cysteine residue are not uniform across all proteins. They are significantly influenced by the local chemical and structural microenvironment surrounding the target cysteine. researchgate.netnih.gov Key factors include the local pH, the presence of neighboring amino acid residues, and the accessibility of the cysteine.
Influence of pH: The most critical environmental factor is pH. The nucleophilicity of cysteine is dependent on the deprotonation of its thiol group (pKa ≈ 8.3–8.6 in solution) to the thiolate anion. nih.govroyalsocietypublishing.org Consequently, the alkylation reaction with chloroacetamide is pH-dependent, with reaction rates increasing significantly at pH values above the cysteine's pKa, where the thiolate concentration is higher. researchgate.netportlandpress.com However, excessively high pH can lead to off-target reactions with other nucleophilic amino acids like lysine. thermofisher.com
Influence of Neighboring Residues: The local protein environment can dramatically alter a cysteine's pKa from its solution value, which ranges from 3.5 to 12 in different proteins. nih.gov
Positively Charged Residues: Nearby positively charged amino acids, such as lysine and arginine, can stabilize the thiolate anion through electrostatic interactions. nih.gov This lowers the pKa of the cysteine, increasing its reactivity at physiological pH (around 7.4). researchgate.netnih.gov
Negatively Charged Residues: Conversely, nearby negatively charged residues like aspartate and glutamate (B1630785) can destabilize the thiolate anion, raising the pKa and thus decreasing reactivity. nih.gov
Hydrogen Bonding: The formation of hydrogen bonds with the sulfur atom of cysteine can also modulate its pKa and nucleophilicity. nih.govresearchgate.net
Solvent Accessibility and Steric Hindrance: For the reaction to occur, the chloroacetamide reagent must be able to physically access the cysteine residue. Cysteines buried within the protein's structure or sterically hindered by bulky neighboring residues will be less reactive than those that are surface-exposed. researchgate.netnih.gov
This interplay of factors means that the reactivity of a specific cysteine is context-dependent, allowing reagents like chloroacetamide to be used to probe for the most reactive or accessible cysteines within a protein. nih.gov For instance, in a study on tubulin, the relatively low reactivity of chloroacetamide compared to other alkylating agents allowed for the specific identification of the most reactive cysteine residue, Cys-347α, which was found to be in a local environment enriched with positively charged residues. nih.gov
| Factor | Effect on Reactivity with Chloroacetamide | Mechanism | Citation |
| pH > Cysteine pKa | Increases reactivity | Increases the concentration of the more nucleophilic thiolate (R-S⁻) form. | researchgate.netportlandpress.com |
| pH < Cysteine pKa | Decreases reactivity | The cysteine residue remains in the less nucleophilic protonated thiol (R-SH) form. | wikipedia.orgresearchgate.net |
| Nearby Positive Charges (Lys, Arg) | Increases reactivity | Stabilizes the thiolate anion, effectively lowering the cysteine's pKa. | nih.gov |
| Nearby Negative Charges (Asp, Glu) | Decreases reactivity | Destabilizes the thiolate anion, effectively raising the cysteine's pKa. | nih.gov |
| Hydrogen Bonding | Modulates reactivity | Can alter the pKa and nucleophilicity of the thiol/thiolate. | nih.govresearchgate.net |
| Steric Hindrance | Decreases reactivity | Physically blocks the chloroacetamide from accessing the cysteine thiol. | researchgate.net |
| Surface Exposure | Increases reactivity | Makes the cysteine residue accessible to the chloroacetamide reagent in the solvent. | nih.gov |
Advanced Applications of Azido Peg3 Chloroacetamide in Chemical Research
Design and Development of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest. nih.govbmglabtech.com These chimeric molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. nih.govresearchgate.net The linker plays a crucial role in the efficacy of the PROTAC by bridging the target protein and the E3 ligase, thereby facilitating the formation of a productive ternary complex essential for ubiquitination and subsequent degradation of the target protein. precisepeg.comaxispharm.com
Integration of Azido-PEG3-chloroacetamide as a PROTAC Linker
This compound serves as a versatile PEG-based linker in the modular synthesis of PROTACs. medchemexpress.commedchemexpress.com Its azide (B81097) functionality allows for facile and efficient conjugation to a protein-targeting ligand that has been modified to contain an alkyne group, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". medchemexpress.com This synthetic strategy offers a straightforward and robust method for assembling the PROTAC structure. The chloroacetamide group, on the other hand, can function as a reactive handle to covalently engage with an E3 ligase ligand or, in some designs, directly with the E3 ligase itself.
The integration of the PEG3 portion of the linker provides several advantages. PEG linkers are known to enhance the aqueous solubility and bioavailability of PROTAC molecules, which often have high molecular weights and can be poorly soluble. researchgate.netjenkemusa.com The defined length of the three ethylene (B1197577) glycol units in this compound allows for precise spatial control between the two ends of the PROTAC.
Impact of Linker Length and Composition on PROTAC Efficacy in Research Models
The length and chemical makeup of the linker are critical determinants of a PROTAC's degradation efficiency. nih.govprecisepeg.com Research has demonstrated that an optimal linker length is necessary to enable the formation of a stable and conformationally favorable ternary complex between the target protein and the E3 ligase. nih.gov A linker that is too short may create steric hindrance, preventing the two proteins from coming together effectively. researchgate.net Conversely, an excessively long linker might lead to unproductive binding or the so-called "hook effect," where binary complexes of the PROTAC with either the target protein or the E3 ligase predominate over the desired ternary complex. researchgate.net
Studies comparing PEG-based linkers to alkyl chains have shown that the composition of the linker can significantly affect PROTAC activity. For instance, the replacement of an alkyl chain with a PEG linker of equivalent length can alter the physicochemical properties of the PROTAC, potentially improving its cell permeability and degradation potency. researchgate.net The hydrophilic nature of the PEG linker in this compound can be advantageous for cellular uptake and pharmacokinetic properties. axispharm.com
Table 1: Representative Data on Linker Length and PROTAC Efficacy
| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | Degradation Efficacy (DC50) | Reference |
| Estrogen Receptor α | VHL | PEG | 16 | Optimal | nih.gov |
| BTK | CRBN | PEG | ≥ 4 PEG units | Maintained Binding Affinity | nih.govresearchgate.net |
| BTK | CRBN | PEG | < 4 PEG units | Impaired Binding Affinity | nih.govresearchgate.net |
| CRBN | VHL | Alkyl | 9 | Potent Degradation | nih.gov |
| CRBN | VHL | PEG | 3 PEG units | Weak Degradation | nih.gov |
This table is a representation of findings from various studies and is for illustrative purposes.
Strategies for E3 Ubiquitin Ligase Recruitment via Chloroacetamide Functionality
The chloroacetamide group is an electrophilic moiety that can form a covalent bond with nucleophilic residues on proteins, most notably the thiol group of cysteine. nih.gov This reactivity has been exploited in the design of PROTACs to achieve covalent and irreversible recruitment of certain E3 ligases. For example, the Nomura group discovered a chloroacetamide-based covalent ligand, EN106, that targets a cysteine residue on the E3 ligase FEM1B. nih.gov This finding demonstrated that a PROTAC incorporating such a chloroacetamide-containing ligand could effectively recruit FEM1B for target protein degradation. nih.gov
This strategy of using a reactive group like chloroacetamide to engage with an E3 ligase can offer advantages in terms of potency and duration of action. By forming a covalent bond, the PROTAC can achieve sustained target degradation even at lower concentrations. Furthermore, this approach can expand the repertoire of E3 ligases that can be hijacked for targeted protein degradation beyond the more commonly used von Hippel-Lindau (VHL) and Cereblon (CRBN) ligases. nih.govbmglabtech.com
Bioconjugation Strategies for Functionalizing Biomolecules
The distinct chemical handles of this compound make it a valuable reagent for the bioconjugation and functionalization of a wide range of biomolecules for research purposes.
Site-Specific Labeling of Proteins and Peptides
Site-specific labeling of proteins is crucial for studying their structure, function, and localization. The azide group of this compound can be used to attach probes to proteins that have been engineered to contain an alkyne functionality. One powerful method to achieve this is through the incorporation of an unnatural amino acid (UAA) bearing an alkyne side chain, such as p-ethynyl-L-phenylalanine, into the protein of interest at a specific site using amber suppression technology. nih.gov Subsequent reaction with an azide-containing molecule like this compound via click chemistry allows for the site-specific attachment of the PEG-chloroacetamide cassette.
Alternatively, the chloroacetamide moiety can be used to label proteins that have accessible cysteine residues. nih.gov The thiol group of cysteine can react with the chloroacetamide to form a stable thioether linkage. This approach is particularly useful for labeling proteins that naturally possess a reactive cysteine at a desired location or for which a cysteine can be introduced via site-directed mutagenesis. The attached azide group can then be used for further functionalization, for example, by attaching a fluorophore or a biotin (B1667282) tag for visualization or purification, respectively.
Table 2: Bioconjugation Reactions with this compound
| Reactive Group on this compound | Target Functional Group on Biomolecule | Reaction Type | Application |
| Azide | Alkyne | Click Chemistry (CuAAC or SPAAC) | Site-specific labeling of proteins with unnatural amino acids, modification of nucleic acids. |
| Chloroacetamide | Thiol (Cysteine) | Nucleophilic Substitution | Labeling of cysteine-containing proteins and peptides. |
Modification of Nucleic Acids and Carbohydrates for Research Probes
The versatility of this compound extends to the modification of other important biomolecules like nucleic acids and carbohydrates. For instance, alkyne-modified nucleosides can be incorporated into DNA or RNA strands during solid-phase synthesis. mdpi.com These alkyne-functionalized nucleic acids can then be labeled with this compound through click chemistry. mdpi.com This strategy allows for the introduction of the chloroacetamide group into a specific position within an oligonucleotide, which can then be used as a probe to cross-link to and identify binding partners, such as RNA-binding proteins. researchgate.net
Similarly, carbohydrates can be chemically or enzymatically modified to introduce an alkyne handle. Subsequent reaction with this compound provides a means to attach a reactive probe to specific carbohydrate structures, facilitating the study of their roles in biological processes. The azide group allows for the straightforward introduction of various reporter tags, enabling the development of customized research probes for a wide array of applications in glycobiology.
Multifunctional Conjugate Synthesis for Advanced Bioimaging
The synthesis of multifunctional conjugates is a cornerstone of advanced bioimaging, enabling the targeted delivery of imaging agents and the visualization of specific molecular events. This compound is structured to facilitate the creation of such complex probes. The chloroacetamide end of the molecule can be reacted with a targeting moiety, such as a peptide or a small molecule that recognizes a specific cellular receptor or enzyme. This reaction typically involves the alkylation of a cysteine residue on the targeting biomolecule.
Once the targeting moiety is attached, the azide group on the other end of the this compound linker becomes available for conjugation with an imaging agent. This is commonly achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." These reactions are highly efficient and specific, allowing for the attachment of a fluorescent dye, a radiolabel, or a contrast agent that has been functionalized with a terminal alkyne or a strained cyclooctyne (B158145). The PEG3 spacer in this compound ensures that the imaging agent is positioned at an optimal distance from the targeting moiety, minimizing potential steric hindrance and preserving the biological activity of the targeting molecule.
| Targeting Moiety | Linker | Imaging Agent | Potential Application |
| Cysteine-containing peptide | This compound | Alkyne-functionalized fluorophore | Targeted fluorescence imaging of a specific cell surface receptor |
| Small molecule inhibitor with a thiol group | This compound | Alkyne-derivatized PET tracer | In vivo imaging of a specific enzyme's activity |
| Thiol-modified antibody fragment | This compound | Alkyne-modified quantum dot | High-sensitivity imaging of a specific cellular marker |
Application in Chemical Proteomics and Target Identification
Chemical proteomics aims to elucidate the interactions and functions of proteins in complex biological systems. This compound is well-suited for these applications due to its ability to covalently label proteins and subsequently attach a reporter tag for identification and analysis.
Activity-based protein profiling (ABPP) is a powerful technique used to study the activity of entire classes of enzymes in their native environment. ABPP typically employs chemical probes that covalently bind to the active site of an enzyme in an activity-dependent manner. The chloroacetamide group of this compound can serve as a reactive "warhead" for targeting enzymes with a nucleophilic cysteine residue in their active site, such as certain proteases, kinases, and oxidoreductases. nih.gov
In a typical ABPP workflow using an this compound-based probe, the probe would first be incubated with a proteome (e.g., a cell lysate or even in live cells). The chloroacetamide moiety would selectively form a covalent bond with the active cysteine residues of target enzymes. Following this labeling step, the azide handle on the probe would be used to attach a reporter tag, such as biotin or a fluorophore, via a click chemistry reaction. The tagged proteins can then be visualized by in-gel fluorescence scanning or enriched using affinity purification (e.g., with streptavidin beads if biotin was used) for subsequent identification by mass spectrometry.
The study of post-translational modifications (PTMs) is often challenging due to their low abundance. Enrichment strategies are therefore crucial for their detection and characterization. This compound can be used to develop chemical probes for the enrichment of proteins with specific PTMs. For instance, if a particular PTM is known to be located near a cysteine residue, a probe could be designed to first react with that cysteine via the chloroacetamide group.
Following the labeling of the cysteine residue, the azide group on the probe would allow for the attachment of an affinity tag like biotin through click chemistry. This would enable the selective enrichment of the modified proteins from a complex mixture. The enriched proteins can then be digested and analyzed by mass spectrometry to identify the protein and characterize the PTM. This approach can be particularly useful for studying PTMs that are difficult to enrich using antibody-based methods.
Mass spectrometry is a central analytical technique in proteomics. This compound facilitates the integration of chemical labeling with mass spectrometry for proteome-wide analysis. After a proteome is labeled with an this compound-based probe, and a biotin tag is attached via click chemistry, the labeled proteins can be enriched on streptavidin beads.
The enriched proteins can then be proteolytically digested, and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This allows for the identification of the labeled proteins and, in many cases, the specific site of probe modification. The chloroacetamide group is a known cysteine alkylating agent, and its use in proteomics sample preparation is well-established. nih.gov In a research context, chloroacetamide has been shown to be superior to other alkylating agents in terms of the number of identified peptides and fewer undesirable side reactions. nih.gov
| Step | Description | Purpose |
| 1. Labeling | Incubation of a proteome with an this compound-based probe. | Covalent modification of cysteine residues on target proteins. |
| 2. Click Reaction | Addition of an alkyne- or cyclooctyne-functionalized reporter tag (e.g., biotin). | Attachment of a handle for enrichment or visualization. |
| 3. Enrichment | Affinity purification of biotin-tagged proteins using streptavidin beads. | Isolation of labeled proteins from the complex proteome. |
| 4. Digestion | On-bead or in-solution proteolytic digestion of enriched proteins. | Generation of peptides suitable for mass spectrometry analysis. |
| 5. LC-MS/MS Analysis | Separation and fragmentation of peptides for sequencing and identification. | Identification of labeled proteins and sites of modification. |
Development of Novel Chemical Probes and Research Tools
The modular nature of this compound makes it a valuable building block for the creation of novel chemical probes and research tools tailored for specific applications.
The development of fluorescent probes for live-cell imaging allows for the real-time visualization of biological processes. This compound can be used to synthesize such probes by conjugating it to a targeting moiety and a fluorophore. For example, a small molecule inhibitor known to bind to a specific protein and containing a thiol group could be reacted with the chloroacetamide end of the linker.
Subsequently, a cell-permeable, alkyne-functionalized fluorophore could be attached to the azide group via a bioorthogonal click reaction. The resulting fluorescent probe could then be used to visualize the localization and dynamics of the target protein in living cells using fluorescence microscopy. The PEG3 linker would help to ensure that the fluorophore does not interfere with the binding of the inhibitor to its target protein.
Affinity Reagent Design for Protein-Ligand Interaction Studies
This compound is a hetero-bifunctional chemical tool strategically designed for the creation of affinity-based probes to investigate and characterize protein-ligand interactions. Its structure incorporates three key components: a chloroacetamide group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide group. This molecular architecture allows for a two-stage approach to covalently label a protein of interest and subsequently report on that interaction.
The chloroacetamide moiety functions as a reactive "warhead." It is an electrophilic group that can form a stable, covalent thioether bond with nucleophilic amino acid residues on a protein, most notably the sulfhydryl group of cysteine. biorxiv.orgbroadpharm.com Researchers can incorporate the this compound linker into the structure of a known ligand for a target protein. The resulting probe, or affinity reagent, retains the ability to bind to the protein's active or allosteric site. Once bound, the proximate chloroacetamide group can covalently react with a nearby cysteine residue, permanently tethering the ligand probe to its target protein.
The flexible PEG3 spacer provides several advantages. It imparts increased hydrophilicity to the probe, which can improve solubility in aqueous biological buffers. lumiprobe.combroadpharm.com Furthermore, the spacer arm physically separates the reactive warhead and the terminal azide from the core ligand structure, minimizing potential steric hindrance that could interfere with protein binding.
The terminal azide group serves as a bioorthogonal "handle" for downstream applications. nih.gov After the covalent labeling event, the azide remains available for selective chemical modification via click chemistry, allowing for the attachment of reporter molecules such as biotin for affinity purification or fluorophores for visualization. nih.govresearchgate.net This strategy is central to activity-based protein profiling (ABPP), a powerful chemoproteomic method used to identify the protein targets of small molecules in complex biological systems like cell lysates. biorxiv.orgnih.gov For instance, libraries of cysteine-reactive chloroacetamides can be screened against specific proteins to identify covalent ligands. biorxiv.org
Table 1: Functional Components of this compound in Affinity Reagent Design
| Component | Chemical Group | Function | Role in Protein-Ligand Studies |
|---|---|---|---|
| Covalent Warhead | Chloroacetamide | Forms a covalent bond with nucleophilic amino acids (e.g., cysteine). | Permanently attaches the probe to the target protein, enabling identification. |
| Spacer | Triethylene glycol (PEG3) | Provides spacing and increases hydrophilicity. | Reduces steric hindrance for protein binding and improves solubility. |
Construction of Orthogonal Bioconjugation Systems
The true power of this compound lies in its utility for constructing orthogonal bioconjugation systems. Orthogonal chemistry refers to a set of chemical reactions that can occur in the same vessel, even in a complex biological environment, without interfering with one another. This compound enables a two-step, orthogonal conjugation strategy that is highly modular and versatile.
First Orthogonal Reaction: Covalent Protein Labeling
The initial conjugation step involves the reaction of the chloroacetamide group with a target protein. This reaction is highly selective for reactive nucleophiles like cysteine residues and proceeds under physiological conditions without the need for special catalysts. biorxiv.orgbroadpharm.com This covalent capture is the first step in building the bioconjugated system, effectively "installing" the Azido-PEG3 linker onto a protein of interest.
Second Orthogonal Reaction: Bioorthogonal Click Chemistry
The second step leverages the azide handle for a highly selective bioorthogonal reaction, commonly known as click chemistry. nih.gov The azide group is exceptionally stable in biological systems and does not react with endogenous functional groups. mdpi.com It reacts specifically and efficiently with a complementary alkyne or strained-alkyne partner to form a stable triazole ring. medchemexpress.commedchemexpress.com This allows researchers to "click" on a second molecule of interest, such as a reporter tag, a drug molecule, or another biomolecule, without disturbing the protein or the initial covalent linkage.
There are two primary forms of azide-alkyne click chemistry used in these systems:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join a terminal alkyne with the azide. nih.govresearchgate.net It is widely used for in vitro applications, such as labeling proteins in cell lysates for proteomic analysis. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in living systems, SPAAC utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts readily with azides without any catalyst. nih.govmdpi.commedchemexpress.com This reaction has enabled the labeling and visualization of biomolecules in live cells and even whole organisms. mdpi.com
This orthogonal approach provides researchers with a powerful platform. For example, a protein can be labeled with this compound, and the resulting azide-tagged protein can then be conjugated to an alkyne-modified surface for immobilization, or to a biotin-alkyne for affinity-based enrichment and subsequent identification by mass spectrometry. nih.gov This modularity allows a single affinity reagent to be used for multiple downstream applications simply by changing the alkyne-containing reaction partner.
Table 2: Comparison of Orthogonal Click Reactions for Azide-Functionalized Proteins
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst Required | Yes (Copper I) | No |
| Reaction Speed | Very Fast | Fast |
| Biocompatibility | Suitable for in vitro and fixed samples; potential copper toxicity in live cells. | Excellent; widely used for live-cell and in vivo labeling. |
| Common Use Case | Proteomic profiling in cell lysates, in vitro conjugation. | Live-cell imaging, in vivo tracking of biomolecules. |
Methodological Challenges and Optimization Strategies for Azido Peg3 Chloroacetamide Utilization
Addressing Off-Target Reactivity of the Chloroacetamide Moiety in Biological Systems
Strategies for Enhancing Selectivity in Covalent Ligand Design
Achieving selective targeting with a reactive electrophile like chloroacetamide requires a careful balance between reactivity and specific binding affinity. Several strategies have been developed to enhance the selectivity of covalent ligands:
Modulation of Electrophile Reactivity: The intrinsic reactivity of the chloroacetamide can be tuned by modifying its chemical structure. For instance, the introduction of fluorine atoms to create α-chlorofluoroacetamide (CFA) can temper the reactivity, leading to a requirement for a stronger initial non-covalent interaction before the covalent bond can form. This can significantly reduce reactions with non-target proteins that have only weak, transient interactions with the probe.
Structure-Based Design: Incorporating the chloroacetamide warhead into a scaffold with high affinity and specificity for the target protein is a cornerstone of selective covalent ligand design. By leveraging detailed structural information of the protein's binding pocket, the chloroacetamide can be positioned to react with a specific, strategically located nucleophilic residue, while minimizing exposure to other potential off-targets.
Fragment-Based Ligand Discovery (FBLD): This approach involves screening libraries of small, electrophilic fragments, such as those containing chloroacetamide, to identify initial low-affinity binders to the target protein. These "hits" can then be elaborated and optimized to develop high-affinity, selective covalent probes. This method allows for a more efficient exploration of chemical space to find specific interactions that can be amplified.
Mitigation of Non-Specific Protein Adduct Formation
Non-specific binding of chloroacetamide-containing probes to abundant cellular proteins, particularly those with reactive cysteines like glutathione (B108866), can deplete the effective concentration of the probe and generate background noise. digitellinc.comrepec.org Several experimental parameters and strategies can be optimized to minimize this phenomenon:
Concentration and Incubation Time: Utilizing the lowest effective concentration of the Azido-PEG3-chloroacetamide probe and minimizing the incubation time can significantly reduce the extent of non-specific labeling. thermofisher.comnih.gov Time-course and dose-response experiments are crucial to determine the optimal conditions that favor specific target engagement over off-target reactions.
Use of Blocking Agents: Pre-treating cells or lysates with non-specific blocking agents can help to saturate promiscuous binding sites on proteins and other biomolecules, thereby reducing the background signal from the chloroacetamide probe. Common blocking agents include bovine serum albumin (BSA) and non-fat dry milk. patsnap.comcorning.comresearchgate.net For more targeted applications, small molecule scavengers that react with excess electrophiles can also be employed.
Chemoproteomic Profiling: Advanced mass spectrometry-based chemoproteomic techniques, such as Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay (CETSA®), can be used to comprehensively identify the on- and off-target proteins of a covalent probe within a complex biological system. digitellinc.comnih.govtandfonline.comnih.govresearchgate.net This information is invaluable for validating the selectivity of the probe and understanding potential sources of off-target effects.
| Strategy | Description | Key Considerations |
| Control of Reagent Concentration | Use the lowest effective concentration of the chloroacetamide probe. | Requires careful optimization for each biological system and target. |
| Optimization of Incubation Time | Minimize the duration of exposure to the probe. | Balances specific labeling with potential for probe degradation. |
| Application of Blocking Agents | Pre-incubation with proteins like BSA to saturate non-specific sites. | The blocking agent should not interfere with the specific target interaction. |
| Inclusion of Scavenger Reagents | Addition of small molecule thiols to quench excess reactive probe. | The scavenger should not significantly impact cell viability or the intended reaction. |
| Chemoproteomic Verification | Use of mass spectrometry to identify all protein adducts. | Provides a global view of probe selectivity and off-target interactions. |
Optimization of Click Chemistry Reactions for Enhanced Bioconjugation Yields
The azide (B81097) moiety of this compound allows for its conjugation to a wide array of reporter molecules, affinity tags, or other functional groups via "click chemistry." The efficiency of this bioconjugation step is critical for downstream applications. Both copper-catalyzed and copper-free click chemistry reactions have their own sets of challenges that need to be addressed for optimal performance in biological settings.
Catalyst Optimization in CuAAC for Cellular Compatibility
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction. However, the use of a copper catalyst in biological systems presents a significant challenge due to its cytotoxicity. nih.govnih.gov Optimizing the catalyst system is therefore essential for maintaining cell viability and the integrity of biological processes.
Ligand-Accelerated Catalysis: The toxicity of copper can be significantly mitigated by the use of chelating ligands that stabilize the Cu(I) oxidation state and protect cells from copper-induced damage. nih.govlbl.govsciencedaily.com Ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) not only reduce cytotoxicity but can also accelerate the reaction rate, allowing for the use of lower copper concentrations. tdl.orgnih.gov
Biocompatible Copper Sources and Reducing Agents: The choice of copper source and the reducing agent used to generate the active Cu(I) species is also critical. Using copper(II) sulfate (B86663) (CuSO₄) in combination with a mild reducing agent like sodium ascorbate (B8700270) is a common practice. However, the concentrations of both must be carefully optimized to minimize oxidative stress on the cells. nih.gov
Heterogeneous Catalysts: An emerging strategy to circumvent the issue of soluble copper toxicity is the use of heterogeneous copper catalysts. medicaldesignandoutsourcing.com These catalysts, often based on copper nanoparticles immobilized on a solid support, can be physically separated from the biological sample after the reaction, thereby minimizing cellular exposure to copper.
| Parameter | Optimization Strategy | Rationale |
| Copper Concentration | Use the lowest effective concentration (typically in the low micromolar range). | To minimize cellular toxicity and oxidative stress. |
| Copper(I)-Stabilizing Ligands | Employ ligands such as THPTA or BTTAA. | To protect Cu(I) from oxidation and reduce its bioavailability to cellular components. |
| Reducing Agent | Use fresh solutions of a biocompatible reducing agent like sodium ascorbate. | To efficiently generate the active Cu(I) catalyst from a Cu(II) precursor. |
| Reaction Buffer | Maintain a physiological pH (around 7.4). | To ensure optimal enzyme function and cell viability. |
| Oxygen Exclusion | Perform reactions under anaerobic or low-oxygen conditions where possible. | To prevent the oxidation of the Cu(I) catalyst. |
Improving Reaction Kinetics in Copper-Free Systems
Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a bioorthogonal alternative to CuAAC, completely avoiding the issue of copper cytotoxicity. magtech.com.cnwikipedia.org However, the reaction rates of SPAAC are generally slower than those of CuAAC, which can be a limitation in dynamic biological systems. nih.gov
Strained Cyclooctynes: The kinetics of SPAAC are primarily dictated by the ring strain of the cyclooctyne (B158145) reaction partner. A variety of strained cyclooctynes have been developed with enhanced reactivity, such as dibenzocyclooctynes (DBCO), bicyclo[6.1.0]nonynes (BCN), and difluorinated cyclooctynes (DIFO). wikipedia.orgacs.org The choice of cyclooctyne will depend on the specific requirements of the experiment, balancing reactivity with stability and solubility.
Hydrophilicity of Reagents: A common challenge with many strained cyclooctynes is their hydrophobicity, which can lead to poor water solubility and non-specific binding to cellular components. wur.nl The development of more hydrophilic cyclooctyne derivatives, for example, by incorporating polar functional groups, can improve their biocompatibility and reaction kinetics in aqueous environments. nih.gov
Micellar Catalysis: For reactions involving hydrophobic reagents, the use of surfactants to form micelles can accelerate the reaction rate by increasing the local concentration of the reactants within the micellar core. nih.govacs.orgwustl.edu This approach can be particularly beneficial for improving the efficiency of SPAAC in cellular systems.
Considerations for PEGylation in Probe Design and In Vitro Studies
The inclusion of a short polyethylene (B3416737) glycol (PEG) linker, such as the three-unit chain in this compound, offers several advantages in the design of chemical probes for in vitro studies. nih.gov PEGylation is a well-established strategy to improve the physicochemical properties of molecules. springernature.commolecularcloud.org The hydrophilic nature of the PEG linker can enhance the aqueous solubility of the probe, which is particularly beneficial when working with hydrophobic parent molecules. nih.gov This improved solubility can prevent aggregation and facilitate handling in aqueous buffers commonly used in biological assays.
In the context of reducing non-specific binding, the PEG linker can create a hydration shell around the probe, which can sterically hinder non-specific hydrophobic and electrostatic interactions with proteins and other cellular components. nih.gov This can lead to lower background signals and an improved signal-to-noise ratio in various assays. patsnap.comnih.gov However, the effectiveness of PEG in mitigating non-specific binding can be dependent on the specific biological system and the nature of the interacting surfaces. researchgate.net
| Property | Influence of PEG3 Linker | Implications for In Vitro Studies |
| Solubility | Increases aqueous solubility. | Improved handling in biological buffers; prevention of aggregation. |
| Cell Permeability | Can modulate permeability, often a balance for short linkers. | May facilitate entry into cells for targeting intracellular proteins. |
| Non-Specific Binding | Can reduce non-specific hydrophobic and electrostatic interactions. | Lower background signal and improved signal-to-noise ratio in assays. |
| Flexibility and Reach | Provides a flexible spacer between the chloroacetamide and azide. | Allows for optimal orientation for both target binding and click chemistry. |
Impact of PEG Length on Steric Hindrance and Accessibility
The PEG3 linker in this compound, while relatively short, plays a critical role in mediating steric effects that can either be advantageous or present challenges in its application. Steric hindrance, the effect of the spatial arrangement of atoms on the rate of a chemical reaction, is a significant factor in the design of bioconjugates and PROTACs. nih.gov The length of the PEG chain is a key determinant of the degree of steric hindrance. purepeg.com
While longer PEG chains are often employed to create a protective shield around a molecule, reducing immunogenicity and enzymatic degradation, they can also impede access to the target binding site. purepeg.comprecisepeg.com Conversely, a short linker like the PEG3 in this compound is generally chosen to minimize steric hindrance, particularly in applications where close proximity between the conjugated molecules is desired. precisepeg.com This is especially relevant in the synthesis of PROTACs, where the linker must orient a target protein and an E3 ligase in a way that facilitates ubiquitin transfer. medchemexpress.comnih.gov
However, even a short PEG3 linker can exert localized steric effects that influence the accessibility of the reactive chloroacetamide group and the subsequent binding of the conjugated molecule to its target. Research has shown that even a PEG oligomer of three ethylene (B1197577) oxide units can perturb the microenvironment in the immediate vicinity of the conjugation site. researchgate.net This can affect the accessibility of the chloroacetamide moiety to its target cysteine residue, for example. The flexibility of the PEG chain, although limited in a PEG3 linker, allows it to adopt various conformations that can partially obstruct the reactive end. acs.org
Optimization strategies to address these potential steric challenges include the careful selection of the conjugation site on the target molecule. Attaching the linker to a region of the protein that is distal to the active or binding site can mitigate the risk of interference. nih.gov Furthermore, molecular modeling can be employed to predict the potential for steric clashes and to guide the design of the conjugation strategy.
The following table summarizes the general relationship between PEG linker length and its impact on steric hindrance and accessibility in bioconjugation.
| PEG Linker Length | Degree of Steric Hindrance | Accessibility to Target Site | Potential Applications |
| Short (e.g., PEG3) | Low to Moderate | High | PROTACs, small molecule-peptide conjugates, applications requiring close proximity |
| Medium (e.g., PEG12-PEG24) | Moderate | Moderate to High | Antibody-drug conjugates (ADCs), protein modification to improve solubility |
| Long (e.g., PEG45 and above) | High | Potentially Reduced | Shielding from immune system, extending circulation half-life |
Influence of PEG on Compound Hydrophilicity and Distribution in Research Assays
The incorporation of the PEG3 linker in this compound significantly influences the hydrophilicity of the molecule and any subsequent conjugate. PEG is well-known for its hydrophilic properties, which can enhance the aqueous solubility of hydrophobic molecules. precisepeg.comaxispharm.com This is a critical advantage in many research assays, as poorly soluble compounds can lead to aggregation, precipitation, and inaccurate results. axispharm.com
The hydrophilicity imparted by the PEG3 linker also affects the distribution of the compound in research assays. In cell-based assays, for example, the solubility and distribution of a compound in the culture medium can impact its availability to the cells and, consequently, its observed biological activity. A more hydrophilic compound is less likely to adhere nonspecifically to plasticware or aggregate in the assay medium, leading to more consistent and reproducible data. researchgate.net
The following table provides a conceptual overview of how the PEG3 linker in this compound can influence the physicochemical properties and behavior of a hypothetical hydrophobic small molecule in a research assay.
| Property | Without PEG3 Linker | With this compound Conjugation | Impact on Research Assay |
| Aqueous Solubility | Low | Increased | Improved compound stability in buffer, reduced precipitation. precisepeg.com |
| Distribution in Aqueous Buffer | Prone to aggregation | More uniform | More accurate and reproducible concentration in the assay. |
| Nonspecific Binding | High (to plasticware, proteins) | Reduced | Lower background signal and improved signal-to-noise ratio. |
| Cell Permeability | Potentially high (if lipophilic) | May be modulated | The balance of hydrophilic and hydrophobic properties will influence cell uptake. biochempeg.com |
Future Perspectives and Emerging Research Directions for Azido Peg3 Chloroacetamide
Exploration of Novel Bioconjugation Chemistries Leveraging Azide (B81097) and Chloroacetamide Groups
The future of bioconjugation using linkers like Azido-PEG3-chloroacetamide lies in the strategic and sequential or simultaneous use of its orthogonal reactive handles. The azide group's utility in "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), is well-established for its high efficiency and biocompatibility. nih.govnih.govchemistryworld.com The chloroacetamide group, on the other hand, provides a means for targeted covalent modification of cysteine residues. acs.org
Emerging research is expected to focus on developing "dual-purpose" or "multi-step" conjugation workflows. creative-biolabs.comrsc.org For instance, a protein of interest could first be selectively captured and covalently linked through its interaction with the chloroacetamide group. Subsequently, the appended azide could be used as a handle for the attachment of a second molecule, such as a fluorescent probe, a drug payload, or another protein, via click chemistry. This approach would enable the construction of complex, well-defined bioconjugates that are difficult to assemble using traditional methods.
Furthermore, there is potential for the development of novel ligation chemistries that might involve the synergistic action of both the azide and chloroacetamide groups, although this remains a more speculative area. The development of new catalysts or reaction conditions could enable unique transformations that are dependent on the presence of both functionalities within the same molecule.
Integration with Advanced High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, and this compound is well-suited for integration into advanced HTS platforms. nih.govembl.orgpharmaron.com The chloroacetamide moiety makes it an ideal component for covalent fragment-based screening campaigns aimed at identifying novel binding sites on proteins, particularly those involving reactive cysteine residues.
Future HTS assays could employ libraries of small molecules functionalized with an alkyne group. In such a screen, this compound could be used as a bifunctional probe. First, it would react with a cysteine-containing target protein. Then, the library of alkyne-functionalized fragments would be screened for their ability to "click" to the azide handle of the protein-bound linker. This would allow for the rapid identification of fragments that bind in proximity to the targeted cysteine.
Moreover, the principles of activity-based protein profiling (ABPP) can be expanded using this linker. nih.gov HTS campaigns could be designed to screen for molecules that modulate the accessibility or reactivity of specific cysteines. In such assays, this compound would serve as a reporter that covalently labels the cysteine of interest, with subsequent azide-alkyne click chemistry enabling detection and quantification.
Application in the Development of Next-Generation Chemical Biology Tools
The development of novel chemical probes and tools to interrogate biological systems is a rapidly advancing field. researchgate.net this compound's structure is particularly amenable to the synthesis of next-generation chemical biology tools, most notably in the area of targeted protein degradation (TPD).
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.govwindows.netnih.govresearchgate.netmarinbio.com this compound can serve as a versatile PEGylated linker in the modular synthesis of PROTACs. One end of the linker (the chloroacetamide) can be attached to a ligand for the target protein, while the other end (the azide) can be readily clicked to an E3 ligase-binding moiety that has been functionalized with an alkyne. This modular approach facilitates the rapid generation of PROTAC libraries with varying linker lengths and attachment points, which is crucial for optimizing degradation efficiency. The PEG component of the linker can also improve the solubility and pharmacokinetic properties of the resulting PROTAC. purepeg.comrsc.org
Beyond PROTACs, this linker can be used to construct other advanced chemical biology tools, such as:
Dual-functional probes: For simultaneously tracking and covalently inhibiting a protein of interest.
Affinity-based probes for target identification: Where the chloroacetamide captures a protein target and the azide allows for the subsequent attachment of a reporter tag for identification. nih.gov
The table below summarizes potential applications in developing next-generation tools.
| Tool Category | Application of this compound | Future Direction |
| PROTACs | Serves as a heterobifunctional linker connecting a target protein ligand to an E3 ligase ligand. | Development of tissue-specific PROTACs and expansion to new E3 ligases. |
| Dual-Functional Probes | The chloroacetamide acts as a covalent warhead, while the azide can be clicked to a fluorescent dye for imaging. | Creation of probes for multi-modal imaging and theranostic applications. |
| Target Identification Probes | Covalent capture of cysteine-containing proteins, followed by azide-alkyne click chemistry for enrichment and identification. | Integration with quantitative proteomics for proteome-wide target deconvolution. |
Theoretical and Computational Studies of Reactivity and Interaction Dynamics
Computational modeling is an increasingly powerful tool for understanding and predicting the behavior of molecules in biological systems. mghpcc.orgethz.chduke.edupsu.edu Future theoretical and computational studies involving this compound are likely to focus on several key areas.
Firstly, quantum mechanics (QM) and molecular mechanics (MM) methods can be employed to model the reaction mechanism and kinetics of the chloroacetamide group with cysteine residues in different protein microenvironments. Such studies can help predict the reactivity of specific cysteines and guide the design of more selective covalent inhibitors.
Secondly, molecular dynamics (MD) simulations will be crucial for understanding the conformational dynamics of the PEG linker. The flexibility and length of the linker are critical for the efficacy of bifunctional molecules like PROTACs, as they determine the ability of the molecule to induce a stable and productive ternary complex between the target protein and the E3 ligase. windows.netnih.gov Computational modeling can provide insights into the optimal linker length and composition for specific target-E3 ligase pairs.
Finally, integrated computational and experimental approaches will be essential. For example, data from HTS campaigns could be used to train machine learning models that predict the binding of chloroacetamide-containing fragments to cysteine residues. These models could then be used to virtually screen large compound libraries, accelerating the discovery of new covalent ligands.
The table below outlines key areas for future computational research.
| Research Area | Computational Method | Objective |
| Reaction Mechanism | Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidate the transition state and energy barriers of the chloroacetamide-cysteine reaction. |
| Linker Dynamics | Molecular Dynamics (MD) Simulations | Predict the conformational preferences of the PEG linker and its impact on ternary complex formation in PROTACs. |
| Binding Prediction | Machine Learning, Docking | Develop models to predict the reactivity and binding affinity of chloroacetamide-containing molecules to specific proteins. |
| Virtual Screening | High-Throughput Virtual Screening | Identify new potential protein targets for covalent modification by this compound-based probes. |
Q & A
Q. What is the role of Azido-PEG3-chloroacetamide in synthesizing proteolysis-targeting chimeras (PROTACs)?
this compound acts as a bifunctional linker in PROTACs, enabling conjugation between a target protein-binding ligand and an E3 ubiquitin ligase recruiter. Its azide group facilitates click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the chloroacetamide moiety allows covalent bonding to thiol-containing ligands. This linker’s polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance during protein-ligand interactions .
Q. What experimental strategies are recommended for synthesizing this compound?
Synthesis typically involves:
- Step 1 : Introduction of the azide group via nucleophilic substitution or diazo transfer reactions.
- Step 2 : Coupling the PEG3 spacer using carbodiimide-mediated amide bond formation (e.g., EDC/NHS chemistry).
- Step 3 : Functionalization with chloroacetamide through thiol-reactive alkylation. Purification via reversed-phase HPLC or size-exclusion chromatography is critical to remove unreacted intermediates .
Advanced Research Questions
Q. How can researchers optimize the PEG chain length in this compound for enhanced PROTAC efficiency?
The PEG chain length (n = 3 in this case) balances hydrophilicity and steric effects. To optimize:
- Systematic variation : Synthesize analogs with PEG1–PEG6 spacers.
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target protein-ligand affinity.
- Cellular assays : Measure degradation efficiency (e.g., Western blot for target protein levels) in cell lines. Contradictions may arise between in vitro binding affinity and cellular efficacy due to differences in membrane permeability and intracellular crowding .
Q. What analytical methods are suitable for assessing this compound stability under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS or <sup>1</sup>H-NMR. The chloroacetamide group is prone to hydrolysis, requiring stability optimization (e.g., PEGylation or steric shielding).
- Redox stability : Test in presence of glutathione (1–10 mM) to simulate intracellular reducing environments. Thiol-reactive chloroacetamide may undergo unwanted disulfide exchange .
Q. How should researchers address contradictory data on PROTAC efficiency linked to this compound?
Contradictions often stem from:
- Variable linker flexibility : Use molecular dynamics simulations to correlate PEG3 conformation with ternary complex formation.
- Cell-type specificity : Validate in multiple cell lines (e.g., HEK293, HeLa) to rule out ubiquitin-proteasome system (UPS) heterogeneity.
- Off-target effects : Employ proteome-wide mass spectrometry to identify non-specific protein degradation. Methodological adjustments, such as改用 longer PEG spacers or alternative conjugation chemistries (e.g., strain-promoted azide-alkyne cycloaddition), may resolve discrepancies .
Methodological Guidance
Q. What protocols ensure reproducibility in PROTAC synthesis using this compound?
- Stoichiometric control : Maintain a 1:1 molar ratio between the E3 ligase binder and target ligand to avoid heterodimer byproducts.
- Reaction monitoring : Use TLC or MALDI-TOF MS to track conjugation efficiency.
- Quality control : Validate final products with high-resolution MS and <sup>13</sup>C-NMR to confirm structural integrity .
Q. How can researchers design experiments to evaluate the impact of this compound on PROTAC pharmacokinetics?
- In vivo studies : Administer PROTACs intravenously in rodent models and measure plasma half-life using LC-MS/MS.
- Tissue distribution : Use fluorescence labeling (e.g., Cy5-conjugated PROTACs) with IVIS imaging.
- Metabolic stability : Incubate with liver microsomes and identify metabolites via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
